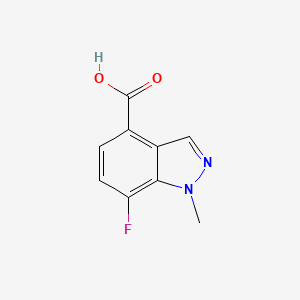

7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

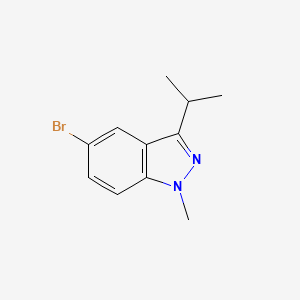

7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid is a chemical compound with the molecular formula C9H7FN2O2 . It is an indazole derivative, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

Indazole derivatives, including 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid, can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis

The molecular structure of 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C9H7FN2O2/c1-12-8-6(4-11-12)5(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving indazole derivatives are influenced by their tautomeric forms. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . Various synthetic approaches have been developed to construct these heterocycles with better biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid include a molecular weight of 194.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Scientific Research Applications

Antitumor Applications

Indazole derivatives have been found to have potential applications in the treatment of tumors . The specific mechanisms of action may vary, but these compounds could potentially be used to develop new antitumor drugs.

Anti-HIV Applications

Compounds containing indazole structures have been used in the development of anti-HIV drugs . These drugs work by inhibiting the replication of the HIV virus within the body.

Anti-Inflammatory Applications

Indazole derivatives have been used in the development of anti-inflammatory drugs . These drugs work by reducing inflammation in the body, which can help to alleviate symptoms in conditions such as arthritis or inflammatory bowel disease.

Antidepressant Applications

Compounds containing indazole structures have been used in the development of antidepressant drugs . These drugs work by affecting the levels of certain chemicals in the brain, which can help to alleviate symptoms of depression.

Antimicrobial Applications

Indazole derivatives have been found to have antimicrobial properties . This means that they could potentially be used in the development of new drugs to treat bacterial infections.

Applications in Coordination Polymers

Indazole-containing compounds have been used in the synthesis of coordination polymers, also known as metal–organic frameworks (MOFs) . These materials have a wide variety of industrial applications, including gas storage and purification, catalysis, luminescence, and magnetism .

Mechanism of Action

Target of Action

Indazole derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The specific mode of action for this compound would need to be elucidated through further experimental studies.

Biochemical Pathways

Indazole derivatives have been reported to influence a variety of biochemical pathways, often related to their target’s function . The specific pathways affected by this compound would need to be identified through further experimental studies.

Result of Action

Indazole derivatives have been reported to exert various biological effects, often related to their target’s function . The specific effects of this compound would need to be elucidated through further experimental studies.

Future Directions

properties

IUPAC Name |

7-fluoro-1-methylindazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8-6(4-11-12)5(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGRBMASJVEHSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2C=N1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95%](/img/structure/B6318226.png)

![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318235.png)

![Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318241.png)

![Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%](/img/structure/B6318284.png)